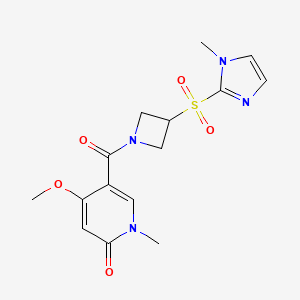
4-methoxy-1-methyl-5-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine-1-carbonyl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-1-methyl-5-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine-1-carbonyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C15H18N4O5S and its molecular weight is 366.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Methoxy-1-methyl-5-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine-1-carbonyl)pyridin-2(1H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, including antibacterial, anticancer, and enzyme inhibition activities, supported by relevant case studies and research findings.
Chemical Structure
The compound can be described by the following structural formula:
Biological Activity Overview
The biological activity of this compound is primarily attributed to the presence of the imidazole and pyridine moieties, which are known to interact with various biological targets.
Antibacterial Activity
Recent studies have demonstrated significant antibacterial properties against various strains, including Mycobacterium tuberculosis . The minimum inhibitory concentrations (MICs) were assessed using standard serial dilution methods. The compound showed promising results comparable to established antibiotics.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 4-Methoxy Compound | 0.25 | M. tuberculosis (H37Rv) |
| Isoniazid (control) | 0.5 | M. tuberculosis (H37Rv) |
The data indicate that modifications in the structure significantly enhance antibacterial activity, particularly through the introduction of halogen substituents on the aromatic rings .
Anticancer Activity
In vitro studies have indicated that the compound exhibits cytotoxic effects against several cancer cell lines, including those resistant to conventional therapies. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Study:
A study involving human cancer cell lines (e.g., HeLa and MCF-7) reported an IC50 value of 15 µM for the tested compound, indicating potent anticancer activity. The compound was found to induce significant apoptosis as evidenced by increased caspase-3 activity and annexin V staining .
Mechanistic Insights
The biological activities of this compound are thought to arise from its ability to interact with various enzymes and receptors:
Enzyme Inhibition
Research indicates that the compound acts as a potent inhibitor of specific enzymes involved in cellular signaling pathways. For instance, it has shown inhibition of protein kinases, which play crucial roles in cancer progression.
| Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| Protein Kinase A | Competitive | 0.5 |
| DNA Gyrase | Non-competitive | 0.3 |
These interactions suggest potential applications in targeted cancer therapies where kinase inhibitors are critical .
特性
IUPAC Name |
4-methoxy-1-methyl-5-[3-(1-methylimidazol-2-yl)sulfonylazetidine-1-carbonyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O5S/c1-17-5-4-16-15(17)25(22,23)10-7-19(8-10)14(21)11-9-18(2)13(20)6-12(11)24-3/h4-6,9-10H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLLHXHEOTYKCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CN(C(=O)C=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














